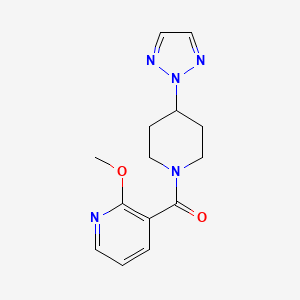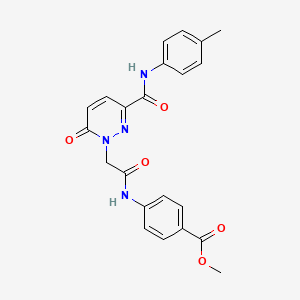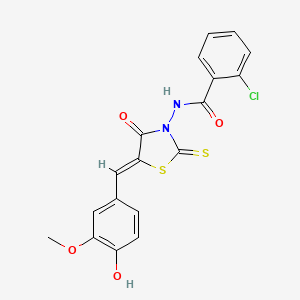
N-(naphthalen-2-yl)-3-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(naphthalen-2-yl)-3-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C18H13N5O and its molecular weight is 315.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Evaluation
Research has demonstrated the potential of naphthalene-2-yl derivatives in anticancer applications. For example, the synthesis, characterization, and evaluation of anticancer activities of certain naphthalene derivatives have been explored, revealing significant activity against breast cancer cell lines. These findings indicate a promising avenue for developing new anticancer agents (Salahuddin et al., 2014).
Colorimetric Sensing of Fluoride Anions
A series of benzamide derivatives, including naphthalene-1-ylmethyl benzamides, have been synthesized and shown to exhibit remarkable colorimetric sensing abilities for fluoride ions. This capability is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, making these compounds excellent candidates for detecting fluoride anions in solutions (E. A. Younes et al., 2020).
Fluorescent Film for Aniline Vapor Detection
Naphthalene diimide derivatives have been modified to create a fluorescent film capable of detecting aniline vapor. This application leverages the photochemical stability and fluorescence behavior of these compounds, demonstrating their utility in developing high-performance fluorescent sensing films (Jiayun Fan et al., 2016).
Fluorogenic, Two-Photon-Triggered Photoclick Chemistry
Tetrazole-based naphthalene derivatives have been designed for improved spatiotemporal control in imaging proteins within live cells. These compounds can be activated by two-photon excitation, offering a novel tool for real-time, spatially controlled imaging of cellular structures (Zhipeng Yu et al., 2013).
Naphthalene-Based Chemosensors
Naphthalene-based chemosensors have been developed for the naked-eye detection of fluoride ions. These sensors utilize colorimetric changes to indicate the presence of fluoride, highlighting the versatile application of naphthalene derivatives in environmental and analytical chemistry (V. Vijayakumar et al., 2020).
Properties
IUPAC Name |
N-naphthalen-2-yl-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O/c24-18(15-6-3-7-17(11-15)23-12-19-21-22-23)20-16-9-8-13-4-1-2-5-14(13)10-16/h1-12H,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZFQIJVNUMEAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-3-[4-(prop-2-enoyl)piperazin-1-yl]propanamide](/img/structure/B2928710.png)
![Methyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2928714.png)



![2,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2928719.png)
![methyl 2-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2928720.png)


![(2Z)-N-(2,4-dimethylphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2928726.png)

![(3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbohydrazide](/img/structure/B2928729.png)
